
(S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the pyridine moiety, and finally the attachment of the aniline group. Common reagents used in these steps include benzyl bromide, pyridine derivatives, and aniline. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes that maximize yield and minimize cost. Techniques such as continuous flow chemistry, automated synthesis, and the use of advanced catalysts may be employed to scale up the production.
化学反応の分析
Types of Reactions
(S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any double bonds present.
Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or halogen groups.
科学的研究の応用
Chemistry
In chemistry, (S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their interactions with biological targets such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Similar compounds have been studied for their anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline would depend on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target and leading to various biological effects.
類似化合物との比較
Similar Compounds
- (S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)amine
- (S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)benzamide
Uniqueness
What sets (S)-N-(2-(6-(4-Benzyl-4,5-dihydrooxazol-2-yl)pyridin-2-yl)propan-2-yl)aniline apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C24H25N3O |
|---|---|
分子量 |
371.5 g/mol |
IUPAC名 |
N-[2-[6-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]propan-2-yl]aniline |
InChI |
InChI=1S/C24H25N3O/c1-24(2,27-19-12-7-4-8-13-19)22-15-9-14-21(26-22)23-25-20(17-28-23)16-18-10-5-3-6-11-18/h3-15,20,27H,16-17H2,1-2H3/t20-/m0/s1 |
InChIキー |
MNHOBFDXTYNGDK-FQEVSTJZSA-N |
異性体SMILES |
CC(C)(C1=CC=CC(=N1)C2=N[C@H](CO2)CC3=CC=CC=C3)NC4=CC=CC=C4 |
正規SMILES |
CC(C)(C1=CC=CC(=N1)C2=NC(CO2)CC3=CC=CC=C3)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



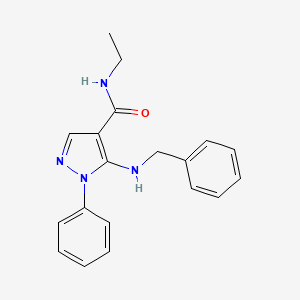
![Sodium 2-((3,9-dimethyl-8-(1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl)-1,7-dioxaspiro[5.5]undecan-2-yl)methyl)benzo[d]oxazole-4-carboxylate](/img/structure/B12888753.png)
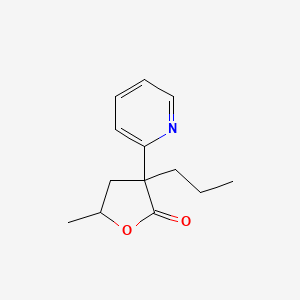
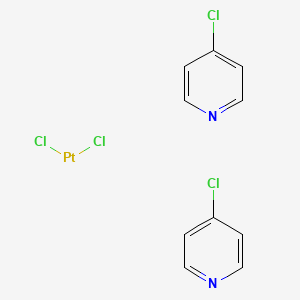

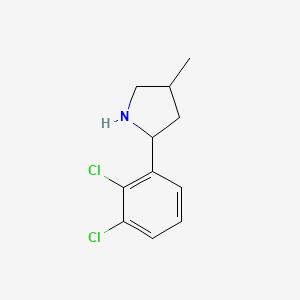

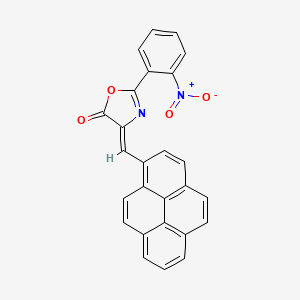
![2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12888787.png)


![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888795.png)
![N-((1R,2S,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine](/img/structure/B12888802.png)
